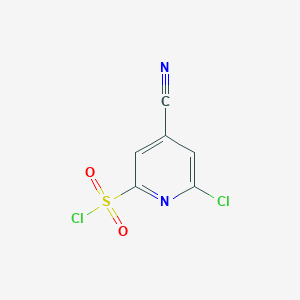
6-Chloro-4-cyanopyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-cyanopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H2Cl2N2O2S It is a derivative of pyridine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-cyanopyridine-2-sulfonyl chloride typically involves the chlorination of 4-cyanopyridine-2-sulfonyl chloride. This process can be carried out using thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction is usually performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-4-cyanopyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the sulfonyl chloride group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic Aromatic Substitution: The products include halogenated, nitrated, and sulfonated derivatives of the pyridine ring.
Applications De Recherche Scientifique
6-Chloro-4-cyanopyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-cyanopyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or modification of protein function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-6-cyanopyridine-2-sulfonyl chloride
- 3-Cyano-4,6-dimethyl-5-R-pyridine-2-sulfonyl chloride
Uniqueness
6-Chloro-4-cyanopyridine-2-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it suitable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C6H2Cl2N2O2S |
|---|---|
Poids moléculaire |
237.06 g/mol |
Nom IUPAC |
6-chloro-4-cyanopyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H2Cl2N2O2S/c7-5-1-4(3-9)2-6(10-5)13(8,11)12/h1-2H |
Clé InChI |
IYAWUDLSVZGKJS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1S(=O)(=O)Cl)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14854801.png)

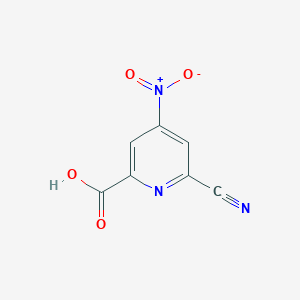

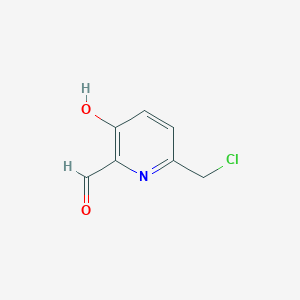
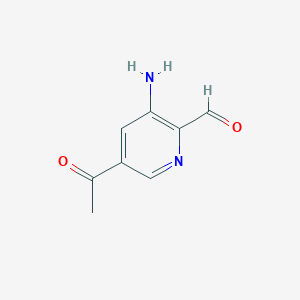
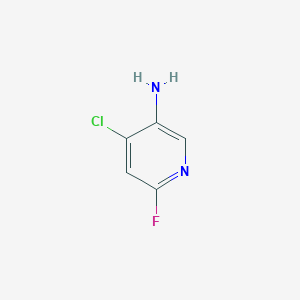
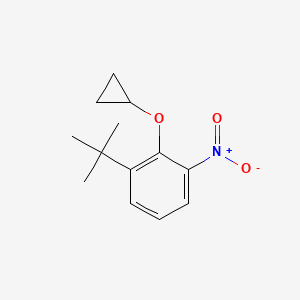
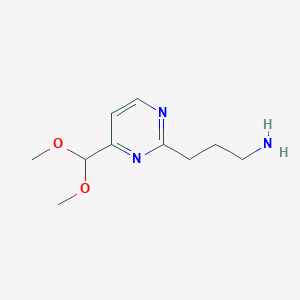
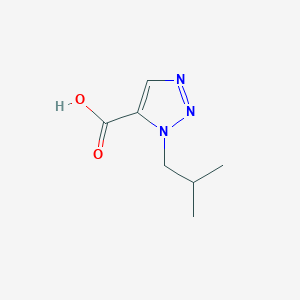
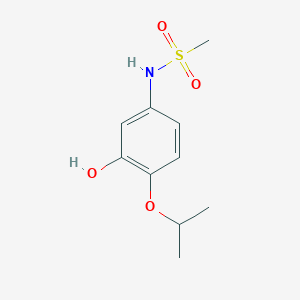
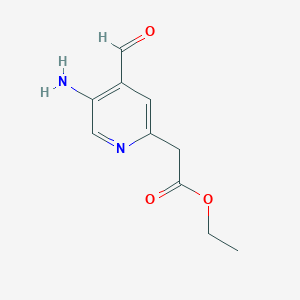
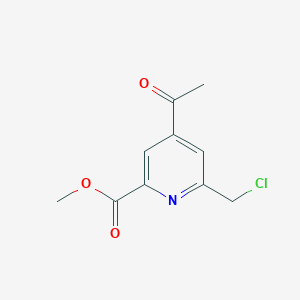
![4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B14854877.png)
